
(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic organic compound with the molecular formula C10H15F2NO2 It is characterized by the presence of a difluoropyrrolidine ring and a tetrahydropyran ring, connected through a methanone group
Mechanism of Action
Target of Action
The primary target of 3,3-difluoro-1-(oxane-4-carbonyl)pyrrolidine, also known as (3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, is currently unknown. The compound is a fluorinated pyrrolidine derivative . Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Mode of Action
Fluorinated pyrrolidines have been shown to possess high biological activities . The presence of fluorine atoms in the pyrrolidinyl rings plays a crucial role in their biological activity .
Biochemical Pathways
The introduction of fluorine-containing groups into compounds often greatly affects their biological activity . This suggests that the compound could potentially interact with various biochemical pathways.
Pharmacokinetics
For instance, a related compound, PF-00734200, was found to be rapidly absorbed in rats, dogs, and humans, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats .
Result of Action
Some fluorinated pyrrolidines have been found to possess general and high biological activities, including antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:
Formation of the Difluoropyrrolidine Ring: This step involves the introduction of fluorine atoms into a pyrrolidine ring. Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as a 1,5-diol, using acid catalysts like p-toluenesulfonic acid.
Coupling of the Rings: The final step involves coupling the difluoropyrrolidine and tetrahydropyran rings through a methanone linkage. This can be achieved using reagents like oxalyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the methanone group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or pyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (PF-00734200): A dipeptidyl peptidase IV inhibitor studied for the treatment of type 2 diabetes.
This compound (CAS No. 2034417-81-5): Available for research purposes.
Uniqueness
The uniqueness of this compound lies in its dual ring structure, which imparts specific physicochemical properties and biological activities. The presence of fluorine atoms enhances its metabolic stability and binding affinity to target proteins, making it a valuable compound for drug development and other scientific applications.
Biological Activity
(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a compound with potential biological activity, particularly in pharmacology and medicinal chemistry. Its unique structure, featuring a difluoropyrrolidine moiety and a tetrahydro-pyran ring, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2034417-81-5 |
Molecular Formula | C₁₀H₁₅F₂NO₂ |
Molecular Weight | 219.23 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Biological Activity Overview
Research on the biological activity of this compound indicates several potential pharmacological effects:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structural features may exhibit anticancer activity. For instance, related pyrrolidine derivatives have shown efficacy in overcoming drug resistance in cancer cells by inducing apoptosis through distinct pathways compared to traditional chemotherapeutics like cisplatin .
- Neuropharmacological Effects : The difluoropyrrolidine structure is known to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Similar compounds have been investigated for their effects on serotonin and dopamine receptors, suggesting a possible role in treating mood disorders .
- Metabolic Stability and Pharmacokinetics : The compound's metabolic profile is crucial for its therapeutic application. Studies indicate that the presence of fluorine atoms can enhance metabolic stability while modulating pharmacokinetic properties such as absorption and distribution .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Study on Drug Resistance in Cancer Cells : A study evaluated a series of pyrrolidine derivatives, including those structurally similar to this compound. The most promising compound demonstrated the ability to overcome cisplatin resistance in testicular germ cell tumors (TGCT) by enhancing cellular uptake of platinum and inducing rapid apoptosis .
- Neurotransmitter Interaction Studies : Research on fluoro-substituted pyrrolidines indicates potential binding affinity for corticotropin-releasing hormone type 1 receptor (CRHR1), which is implicated in stress response and mood regulation. Compounds with high affinity for this receptor could lead to new treatments for anxiety and depression .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Receptor Modulation : Interaction with various neurotransmitter receptors could mediate its effects on mood and cognition.
- Apoptotic Pathways : Similar compounds have been shown to induce apoptosis via caspase activation and reactive oxygen species (ROS) generation, suggesting a potential mechanism for anticancer activity .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-10(12)3-4-13(7-10)9(14)8-1-5-15-6-2-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTCRCNBVNFGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.